2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one is an organic compound characterized by the presence of fluorine atoms attached to an ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methylbenzaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst, such as a nickel-based catalyst, and may involve the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
- 2,2-Difluoro-1-(2,6-difluorophenyl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C9H7F3O |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
QZUKOLRPRGRSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(F)F)F |
Origin of Product |
United States |
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